molecular formula C21H18BrN3OS B13380845 (5E)-2-(4-bromo-2-methylanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-bromo-2-methylanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380845
M. Wt: 440.4 g/mol
InChI Key: DBVAMRSOMAHRCU-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromo-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, an indole moiety, and a bromo-substituted phenyl group. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

(5E)-2-(4-bromo-2-methylphenyl)imino-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrN3OS/c1-12-10-14(22)8-9-17(12)23-21-24-20(26)19(27-21)11-16-13(2)25(3)18-7-5-4-6-15(16)18/h4-11H,1-3H3,(H,23,24,26)/b19-11+

InChI Key

DBVAMRSOMAHRCU-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N=C2NC(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/S2

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=C2NC(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-bromo-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 4-bromo-2-methylaniline with 1,2-dimethylindole-3-carbaldehyde in the presence of a suitable catalyst. The resulting Schiff base is then cyclized with thioglycolic acid under reflux conditions to form the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and induce apoptosis in cancer cells. The indole moiety is known to interact with multiple receptors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-[(4-chloro-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one
  • 2-[(4-fluoro-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one

Comparison:

  • Uniqueness: The presence of the bromo group in 2-[(4-bromo-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one enhances its reactivity and potential for further functionalization compared to its chloro and fluoro analogs.
  • Biological Activity: The bromo-substituted compound may exhibit different biological activities due to the electronic and steric effects of the bromo group.

This detailed article provides a comprehensive overview of 2-[(4-bromo-2-methylphenyl)imino]-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.